4-Bromo-7-methoxyquinoline

Description

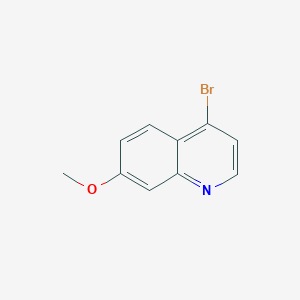

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLGTRSMCWHZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615916 | |

| Record name | 4-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-27-4 | |

| Record name | 4-Bromo-7-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 7 Methoxyquinoline and Its Functionalized Derivatives

Advanced Strategies for Regioselective Bromination and Methoxy (B1213986) Group Introduction in Quinoline (B57606) Scaffolds

The synthesis of specifically substituted quinolines like 4-bromo-7-methoxyquinoline hinges on the precise control of regioselectivity during halogenation and methoxy group installation. The electronic properties of the quinoline ring, with its electron-deficient pyridine (B92270) part and a more electron-rich benzene (B151609) part, dictate the positions susceptible to electrophilic and nucleophilic attack. gcwgandhinagar.comarsdcollege.ac.in

Regioselective Bromination:

Direct bromination of quinoline itself typically occurs on the benzene ring. arsdcollege.ac.in However, the presence and nature of substituents dramatically influence the position of bromination. For instance, the bromination of 8-methoxyquinoline (B1362559) with varying equivalents of bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline. acgpubs.org In some cases, direct bromination can lead to a mixture of products. For example, the Eisch bromination of 7,8-dimethoxyquinoline resulted in a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo analogues in low yields. gelisim.edu.tr

To achieve bromination at the 4-position, indirect methods are often necessary. One common strategy involves the use of a quinolone (or quinolin-4-one) intermediate. The synthesis of this compound can be achieved from a precursor like 7-methoxyquinolin-4-one. This intermediate can then be treated with a brominating agent such as phosphorus oxybromide or a mixture of phosphorus pentabromide and phosphorus oxychloride to install the bromine at the 4-position.

Another approach involves the Sandmeyer reaction, starting from 4-amino-7-methoxyquinoline. Diazotization of the amino group followed by treatment with a copper(I) bromide solution provides a reliable method for introducing bromine at the C4 position.

Introduction of the Methoxy Group:

The methoxy group at the 7-position is typically introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated quinoline precursor. smolecule.com A common starting material is a 7-haloquinoline, such as 7-chloro- or 7-fluoroquinoline, where the halogen acts as a leaving group. The reaction is carried out with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). The use of a phase-transfer catalyst can enhance the reaction rate and yield. smolecule.com

Alternatively, the methoxy group can be introduced starting from a 7-hydroxyquinoline (B1418103) derivative. Deprotonation with a base to form the corresponding phenoxide, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide, affords the 7-methoxyquinoline (B23528).

A study on the synthesis of 6-bromo-2,4-dichloro-7-methoxyquinoline (B13100716) highlights a multi-step process involving core chlorination of 7-methoxyquinoline with POCl₃, followed by bromination at the 6-position using bromine in acetic acid or N-bromosuccinimide (NBS). smolecule.com This illustrates the sequential nature of functional group installation to achieve the desired substitution pattern.

Palladium-Catalyzed Cross-Coupling Methodologies for the Functionalization of this compound and Analogues

The bromine atom at the C4 position of this compound is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. smolecule.comnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org

Suzuki-Miyaura Coupling for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position.

A typical Suzuki-Miyaura reaction involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The choice of ligand is crucial for the efficiency of the reaction. For instance, in the coupling of N-substituted 4-bromo-7-azaindoles, the use of Xantphos as a ligand with Pd(OAc)₂ or Pd₂(dba)₃ as the catalyst precursor was found to be effective. nih.govbeilstein-journals.org

The reactivity of different positions on the quinoline ring can be influenced by the choice of catalyst. For example, in 2-chloro-6-bromoquinoline, using Pd(PPh₃)₄ favored reaction at C2, while Pd(dppf)Cl₂ favored reaction at C6. rsc.orgnih.gov This highlights the potential for selective functionalization of polyhalogenated quinolines.

Borylation Reactions for Boron-Based Quinoline Derivatives

Iridium-catalyzed C-H borylation has emerged as a valuable technique for the synthesis of aryl organoboronate esters, which are key intermediates for Suzuki-Miyaura couplings. nih.gov This method allows for the direct conversion of C-H bonds to C-B bonds. The regioselectivity of the borylation of quinolines is often governed by steric factors. kiku.dk

More directly relevant to this compound, palladium-catalyzed borylation of haloquinolines offers a route to quinoline-boronic esters. A study demonstrated the palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B136004) (B₂(pin)₂). nih.govrsc.org The resulting borylated quinolines can then be used in subsequent cross-coupling reactions. An attempt to convert ethyl this compound-3-carboxylate into its borylated derivative resulted in the desired product, albeit in a modest yield, with a competing dehalogenation/hydrogenation side reaction being observed. nih.gov

| Catalyst System | Substrate | Product | Yield | Reference |

| Pd(PPh₃)₂Cl₂ / KOAc | Ethyl this compound-3-carboxylate | Ethyl 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate | 45% | nih.gov |

Exploration of Other Transition Metal-Catalyzed Coupling Approaches

Besides palladium, other transition metals like nickel and copper are also employed in cross-coupling reactions. Nickel catalysts can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.org

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is another important tool for functionalizing haloquinolines. This reaction allows for the introduction of primary and secondary amines at the 4-position of this compound. The combination of a palladium precursor and a suitable ligand, such as Xantphos, is crucial for the success of these transformations. nih.govbeilstein-journals.org

The Heck reaction, which couples an organohalide with an alkene, and the Sonogashira reaction, which couples an organohalide with a terminal alkyne, are also applicable for the functionalization of this compound, further expanding the diversity of accessible derivatives.

Nucleophilic Substitution Reactions in the Derivatization of this compound and Quinoline Halides

The halogen atom at the C4 position of the quinoline ring is susceptible to nucleophilic substitution, particularly due to the electron-withdrawing effect of the ring nitrogen. arsdcollege.ac.in This allows for the introduction of a variety of heteroatom-containing functional groups.

Halogen atoms at the 2- and 4-positions of the quinoline ring are generally more reactive towards nucleophiles than those at other positions. arsdcollege.ac.in this compound can react with various nucleophiles such as amines, alkoxides, and thiols to yield the corresponding 4-substituted-7-methoxyquinolines. orientjchem.org For example, reaction with sodium methoxide can lead to the formation of 4,7-dimethoxyquinoline. Similarly, reaction with ammonia (B1221849) or primary/secondary amines can yield 4-amino-7-methoxyquinoline derivatives.

The reactivity in nucleophilic substitution can be influenced by the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. In some cases, the reaction may require activation by a catalyst.

Oxidation and Reduction Transformations of Quinoline Ring Systems and their Utility in Synthesis

The quinoline ring system can undergo both oxidation and reduction reactions, which can be utilized to further modify the scaffold or to access different oxidation states with distinct properties and reactivities.

Oxidation:

The quinoline ring is relatively resistant to oxidation, but under strong oxidizing conditions, the benzene ring can be cleaved. orientjchem.org For instance, vigorous oxidation with potassium permanganate (B83412) can yield pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.in However, the pyridine ring can be oxidized to the corresponding N-oxide by treatment with peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. arsdcollege.ac.inorientjchem.org Quinoline N-oxides are valuable intermediates as they can alter the reactivity of the ring system and facilitate further functionalization.

Enzymatic oxidation offers a greener alternative for the site-selective oxidation of quinolines. researchgate.net

Reduction:

The quinoline ring can be reduced to various tetrahydro- and decahydroquinolines depending on the reducing agent and reaction conditions. arsdcollege.ac.inwikipedia.org Catalytic hydrogenation using catalysts like platinum or nickel can lead to the reduction of both the pyridine and benzene rings. For example, reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline. arsdcollege.ac.in The pyridine ring is generally more susceptible to reduction than the benzene ring. orientjchem.org

Development of Novel Synthetic Pathways and Process Intensification for this compound Production

The synthesis of this compound and its derivatives is crucial for their application in various research domains. Recent efforts have focused on developing more efficient, scalable, and versatile synthetic methodologies. These advancements encompass both the creation of novel reaction pathways to functionalize the quinoline core and the implementation of process intensification techniques to improve production efficiency, safety, and sustainability.

Novel Functionalization via Palladium-Catalyzed Borylation

A significant advancement in the functionalization of haloquinolines is the use of palladium-catalyzed borylation reactions. This methodology allows for the strategic introduction of a boryl group, which can then be used in a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), vastly expanding the accessible chemical space.

Researchers have investigated the C-4 borylation of quinoline scaffolds using bis(pinacolato)diboron (B₂pin₂). In one study, the borylation of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate was optimized to produce the desired borylated product, ethyl 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate. The study found that chloroquinolines were more effective substrates than their bromo-analogues under the developed conditions. When ethyl this compound-3-carboxylate was subjected to a similar catalytic system, the desired product was obtained in a lower yield (45%), with a competing dehalogenation/hydrogenation side reaction being observed.

The optimization of the catalytic system revealed that a palladium catalyst such as Pd(PPh₃)₂Cl₂ could effectively catalyze the reaction without an external ligand, and reducing the catalyst loading to 2 mol% did not cause a substantial loss in yield. A gram-scale synthesis was successfully performed, highlighting the potential for scalability.

Table 1: Optimization of Pd-Catalyzed Borylation of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |

| 1 | Pd₂(dba)₃ (5) | XPhos (10) | KOAc | 0 |

| 2 | Pd(dba)₂ (5) | XPhos (10) | KOAc | 0 |

| 3 | Pd(OAc)₂ (2) | XPhos (5) | KOAc | 35 |

| 4 | Pd(OAc)₂ (5) | XPhos (10) | KOAc | 32 |

| 5 | Pd(PPh₃)₂Cl₂ (5) | XPhos (10) | KOAc | 65 |

| 6 | Pd(PPh₃)₂Cl₂ (5) | None | KOAc | 72 |

| 7 | Pd(PPh₃)₂Cl₂ (2) | None | KOAc | 75 |

Data sourced from a 2022 study on the synthesis of borylated quinolines. The reaction was performed using ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (0.5 mmol), B₂pin₂ (0.75 mmol), and base (1 mmol) in 1,4-dioxane.

The resulting borylated quinoline is a versatile intermediate. For instance, it can be successfully used in Suzuki reactions, such as the coupling with 4-cyanophenylboronic acid to yield ethyl 4-(4-cyanophenyl)-7-methoxyquinoline-3-carboxylate in 78% yield. This two-step sequence represents a novel and efficient pathway to C-4 functionalized 7-methoxyquinoline derivatives.

Process Intensification in Quinoline Synthesis

Process intensification aims to develop dramatically smaller, safer, and more energy-efficient manufacturing processes. pharmasalmanac.com In the context of producing this compound and related compounds, key technologies include microwave-assisted synthesis and continuous-flow systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions compared to conventional heating. acs.org This technique can significantly reduce reaction times, often from hours to minutes, while improving product yields and minimizing side reactions. nih.govlew.ro For example, the Friedländer annulation, a classical method for quinoline synthesis, has been successfully adapted to microwave conditions using a reusable solid acid catalyst, offering an environmentally friendly route to quinoline scaffolds. mdpi.com The application of microwave heating can be particularly advantageous for multi-component reactions, enabling the rapid assembly of complex fused heterocyclic systems in a single pot. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage |

| Skraup Synthesis | 270 minutes | 33 minutes | Drastic reduction in reaction time. nih.gov |

| Three-component reaction | 12 days (<2% yield) | 120 minutes | Enables difficult reactions, improves yield. lew.ro |

| Enaminone Synthesis | Not specified | 2-8 minutes | High yields in water, minimal time. acs.org |

Continuous-Flow Technology

Continuous-flow synthesis offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. pharmasalmanac.com In a flow system, reagents are continuously pumped through a reactor where they mix and react, providing precise control over reaction parameters like temperature, pressure, and residence time. acs.org This technology is particularly well-suited for hazardous reactions or the production of unstable intermediates. pharmasalmanac.com

Recent developments have demonstrated the power of continuous-flow systems for various quinoline syntheses. ucd.ie One innovative approach involves a tandem photoisomerization-cyclization cascade of amino enones, which can produce substituted quinolines with throughputs exceeding one gram per hour. ucd.ieucd.ie This efficient flow process can be directly connected ("telescoped") with subsequent reaction steps, such as a hydrogenation, to produce complex targets like tetrahydroquinolines without intermediate isolation. ucd.ieucd.ie The development of such integrated flow processes represents a significant step towards the automated and intensified production of quinoline-based molecules. acs.orgucd.ie

Medicinal Chemistry and Pharmacological Investigations of 4 Bromo 7 Methoxyquinoline Analogues

Principles of Medicinal Chemistry Design for Quinoline-Based Chemotypes

The development of effective and selective therapeutic agents from the quinoline (B57606) scaffold is deeply rooted in the principles of medicinal chemistry. These principles guide the rational design and modification of lead compounds to optimize their pharmacological profiles.

Rational Design and Structure-Based Approaches for Targeted Therapeutic Agents

Rational drug design for quinoline-based chemotypes often employs a deep understanding of the molecular targets involved in disease pathogenesis. mdpi.commanchester.ac.uk By identifying key enzymes or receptors, medicinal chemists can design quinoline analogues that interact with these targets with high affinity and specificity. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the in-silico modeling and design of compounds that fit precisely into the active or allosteric sites. This approach minimizes off-target effects and enhances the therapeutic index of the designed molecules. For instance, modifications at various positions of the quinoline ring can be strategically planned to interact with specific amino acid residues within a target's binding pocket, thereby modulating its activity. manchester.ac.uk

Exploration of Bioisosteric Replacements and Scaffold Modifications in Bromo-Methoxyquinoline Derivatives

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. nih.gov In the context of 4-bromo-7-methoxyquinoline derivatives, bioisosteres of the bromine atom or the methoxy (B1213986) group can be introduced to improve parameters such as solubility, metabolic stability, and target-binding affinity. For example, replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or a trifluoromethyl group can alter the electronic and lipophilic character of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Similarly, the methoxy group can be replaced with other small alkyl ethers, a hydroxyl group, or other hydrogen bond acceptors to fine-tune the compound's interaction with its biological target.

Scaffold modification, a more profound structural change, involves altering the core quinoline ring system itself. While this falls slightly outside the direct "derivatives" of this compound, the principles are crucial for lead optimization. This could involve the synthesis of quinazoline or other heterocyclic analogues to explore novel chemical space and potentially discover compounds with improved efficacy or a different mechanism of action. nih.gov

Anti-Cancer Pharmacological Investigations of this compound Derivatives

The anticancer potential of quinoline derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines. arabjchem.orgnih.gov Analogues of this compound are investigated through a series of pharmacological assays to characterize their efficacy and mechanism of action.

In Vitro Cytotoxicity and Anti-proliferative Activity Profiling on Neoplastic Cell Lines

A primary step in evaluating the anticancer potential of this compound derivatives is to assess their cytotoxicity and anti-proliferative effects against a panel of human cancer cell lines. nih.govnih.gov These assays, such as the MTT or SRB assay, determine the concentration of the compound required to inhibit cell growth by 50% (IC50). By testing against a variety of cell lines representing different cancer types (e.g., breast, lung, colon), a preliminary understanding of the compound's spectrum of activity can be obtained.

For instance, a hypothetical study on a series of 4-anilino-7-methoxyquinoline analogues could yield data as presented in the interactive table below. Such data allows for the identification of lead compounds and the elucidation of structure-activity relationships (SAR), where specific substitutions on the aniline ring or other parts of the molecule are correlated with cytotoxic potency.

| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| 1a | H | 12.5 | 15.2 | 18.1 |

| 1b | 4-Cl | 5.8 | 7.1 | 6.5 |

| 1c | 4-F | 8.2 | 9.5 | 8.9 |

| 1d | 4-OCH3 | 10.1 | 11.8 | 12.4 |

This is a hypothetical data table for illustrative purposes.

Molecular Mechanisms of Action: Focus on Topoisomerase Enzyme Inhibition and DNA Intercalation

Many quinoline-based anticancer agents exert their effects by targeting fundamental cellular processes such as DNA replication and repair. arabjchem.orgglobalresearchonline.net Two well-established mechanisms are the inhibition of topoisomerase enzymes and the intercalation into DNA.

Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. pnas.orgnih.gov Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately triggers cell death. Assays to measure topoisomerase I and II inhibition are therefore critical in the mechanistic evaluation of this compound analogues.

DNA intercalation involves the insertion of a planar molecule, such as the quinoline ring system, between the base pairs of the DNA double helix. arabjchem.org This interaction can distort the DNA structure, interfering with the binding of proteins involved in replication and transcription, and can also contribute to the inhibition of topoisomerase activity. Biophysical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study the DNA binding and intercalative properties of these compounds.

Induction of Apoptosis and Cell Cycle Modulation Studies

A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com Following treatment with this compound derivatives, cancer cells are analyzed for markers of apoptosis, such as caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.

Furthermore, many cytotoxic agents function by disrupting the normal progression of the cell cycle. nih.govmdpi.com Flow cytometry analysis is used to determine the effect of these compounds on the distribution of cells in different phases of the cell cycle (G1, S, G2, M). An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery that governs that stage of cell division, providing valuable insights into its mechanism of action. For example, a compound might cause an arrest at the G2/M phase, preventing the cells from entering mitosis and ultimately leading to apoptosis.

Antimicrobial and Anti-Parasitic Efficacy of Halogenated Methoxyquinolines

The quinoline scaffold is a foundational structure in the development of antimicrobial and anti-parasitic agents. researchgate.net The introduction of halogen and methoxy substituents onto the quinoline ring system has been a key strategy in medicinal chemistry to modulate the biological activity of these compounds. These modifications can influence factors such as lipophilicity, electronic distribution, and binding interactions with biological targets, leading to enhanced efficacy against a range of pathogens. researchgate.net

Halogenated quinoline derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their activity against various bacterial and fungal strains. researchgate.net For instance, select halogenated quinolines (HQs) have been shown to be effective in eradicating drug-resistant, gram-positive bacterial pathogens and their associated biofilms. researchgate.net The synthetic tunability of the HQ scaffold allows for the exploration of structure-activity relationships, leading to the discovery of compounds with potent antibacterial profiles against pathogens like Staphylococcus epidermidis. researchgate.net

A new series of compounds, 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide, was synthesized from 4-chloro-7-methoxyquinoline and evaluated for antimicrobial activity. nih.gov One derivative from this series, compound 3l , showed notable efficacy, particularly against E. coli, with a high inhibition percentage of 94.60% at a concentration of 10.0 µg/mL. nih.gov This compound's mechanism is believed to involve creating pores in the bacterial cell membrane, leading to protein leakage. nih.gov

In the realm of antifungal research, 8-hydroxyquinoline derivatives, including halogenated variants, have shown a broad spectrum of activity. researchgate.netmdpi.com These compounds have been effective against various fungi, including species of Aspergillus, Candida, and Cryptococcus. researchgate.netmdpi.com The chemical versatility of the 8-hydroxyquinoline scaffold makes it a promising basis for the development of new antifungal drugs. mdpi.com For example, derivatives PH265 and PH276 exhibited promising antifungal activity against Cryptococcus spp., C. haemulonii, and C. auris, with low minimum inhibitory concentration (MIC) values. mdpi.com

| Compound Class | Pathogen | Key Findings | Reference |

|---|---|---|---|

| Halogenated Quinolines (HQs) | Staphylococcus epidermidis | Effective at eradicating drug-resistant pathogens and biofilms. | researchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Compound 3l) | Escherichia coli | Showed 94.60% inhibition at 10.0 µg/mL; causes protein leakage. | nih.gov |

| Halogenated 8-Hydroxyquinolines | Aspergillus, Candida, Cryptococcus | Demonstrated a broad spectrum of antifungal activity. | researchgate.netmdpi.com |

| 8-Hydroxyquinoline Derivatives (PH265, PH276) | Cryptococcus spp., C. haemulonii, C. auris | Exhibited low Minimum Inhibitory Concentration (MIC) values. | mdpi.com |

The quinoline core is central to many antimalarial drugs, including quinine and chloroquine (B1663885). nih.govmdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based analogues. nih.govmdpi.com Chemical modifications of the quinoline structure are a primary strategy to create potent antimalarials effective against both sensitive and resistant parasite strains. nih.gov

Research has focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance activity and overcome resistance. mdpi.com For instance, hybrids of quinoline with ferrocene have shown the ability to reverse chloroquine resistance, a property attributed to their lipophilicity. mdpi.com Similarly, quinoline-trioxolane hybrids function by inhibiting heme aggregation within the parasite. mdpi.com The nature of the linker connecting the hybrid moieties significantly influences the compound's in vitro and in vivo antimalarial activity. mdpi.com Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinoline ring can dramatically impact efficacy. For example, introducing a fluoro group at the C6 position of the quinoline moiety has been observed to increase anti-malarial activity. nih.gov

| Quinoline Analogue Type | Mechanism/Target | Key Feature | Reference |

|---|---|---|---|

| Quinoline-Ferrocene Hybrids | Resistance-reversal | Lipophilicity helps overcome resistance. | mdpi.com |

| Quinoline-Trioxolane Hybrids | Inhibition of heme aggregation | Flexible linkers are more effective than rigid ones. | mdpi.com |

| Fluoroquinolines | Enhanced anti-plasmodial activity | Fluoro group at C6 position increases activity. | nih.gov |

| Bisquinoline Derivatives | Potent against resistant strains | Some analogues are more active against resistant strains than chloroquine. | nih.gov |

Anti-Inflammatory and Immunomodulatory Potentials of Substituted Quinolines

Substituted quinoline derivatives have emerged as a significant class of compounds with potent anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov These molecules can target various mediators and pathways involved in the inflammatory cascade. nih.gov The pharmacological activities and target specificities of quinoline derivatives are highly dependent on the nature and position of the substituents on the quinoline ring. nih.gov

The anti-inflammatory effects of quinolines are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net For example, certain 2-substituted 3-arylquinoline derivatives have been shown to significantly decrease the secretion of these cytokines in lipopolysaccharide (LPS)-activated macrophages. researchgate.net The underlying mechanisms for these effects can involve the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory responses. researchgate.net

Furthermore, fluoroquinolones, a subset of quinolines, have been documented to possess immunomodulatory properties by affecting both cellular and humoral immunity. nih.govresearchgate.net They can inhibit the synthesis of interleukin 1 and TNFα while superinducing interleukin 2 synthesis. nih.gov These effects are potentially mediated through actions on transcription factors like NF-κB and activator protein 1 (AP-1). nih.govresearchgate.net The development of quinoline-based small molecules targeting enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4) represents a promising strategy for creating new anti-inflammatory therapies. nih.govnih.gov

Emerging Biological Targets and Therapeutic Applications

The versatile scaffold of this compound and its analogues allows for interaction with a diverse array of biological targets, leading to novel therapeutic applications beyond traditional antimicrobial use. myskinrecipes.com These include roles in cancer therapy, molecular imaging, and the modulation of key cellular enzymes. myskinrecipes.comnih.gov

Quinoline derivatives have gained prominence as potent kinase inhibitors, a crucial class of drugs in oncology. nih.gov These compounds can target a wide spectrum of kinases involved in cancer signaling pathways, thereby disrupting tumor growth and progression. nih.gov

One such target is Homeodomain-Interacting Protein Kinase 2 (HIPK2), a serine/threonine kinase involved in cell proliferation, apoptosis, and fibrosis. plos.orgnih.gov Inhibition of HIPK2 is considered an effective strategy for treating conditions like chronic kidney disease and pathological cardiac remodeling. nih.govnih.gov While specific inhibitors for HIPK2 are still under development, altering the scaffold of existing promiscuous kinase inhibitors has generated new classes of HIPK2 inhibitors. plos.org These inhibitors typically function by competing with ATP at the enzyme's active site. plos.orgpatsnap.com

Another important kinase target is Spleen Tyrosine Kinase (SYK), which is involved in signal transduction in various hematopoietic cells. ekb.eg Quinoline-based compounds are among the derivatives being investigated as inhibitors of SYK and other non-receptor tyrosine kinases. ekb.eg The development of selective and potent quinoline-based kinase inhibitors remains an active area of research, with several FDA-approved drugs already in clinical use for cancer treatment. nih.gov

| Kinase Target | Role | Quinoline Inhibitor Action | Reference |

|---|---|---|---|

| HIPK2 (Homeodomain-Interacting Protein Kinase 2) | Controls cell proliferation, survival, and fibrosis. | Inhibitors are competitive with respect to ATP. | plos.orgnih.gov |

| SYK (Spleen Tyrosine Kinase) | Involved in signal transduction in hematopoietic cells. | Quinoline derivatives are being developed as inhibitors. | ekb.eg |

| PDGF-RTK (Platelet-Derived Growth Factor Receptor Tyrosine Kinase) | Cell growth and division. | 3-substituted quinoline derivatives show potent inhibition. | nih.gov |

Halogenated quinoline derivatives, such as 4-bromo-methoxyquinolines, are valuable precursors for the synthesis of radiopharmaceuticals used in molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These imaging modalities allow for the non-invasive visualization and quantification of biological processes at the molecular level. researchgate.net

The bromine atom on the quinoline ring serves as a convenient site for radiohalogenation reactions, where a radioactive isotope (e.g., Fluorine-18 for PET or Iodine-123 for SPECT) can be introduced. nih.gov For example, 4-Bromo-8-methoxyquinoline has been identified as a potential precursor for preparing labeled 8-hydroxyquinoline-based radiopharmaceuticals. nih.gov

Quinoline-based radiotracers are being developed to image a variety of targets, including the translocator protein (TSPO), which is a marker for neuroinflammation and neurodegeneration, and various receptors like the cannabinoid type 2 (CB2) receptor. nih.govbohrium.comnih.gov The development of novel quinoline-based radioligands with high specificity and favorable kinetic behavior is an ongoing area of research aimed at improving diagnostic imaging for neurological disorders and other diseases. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structure-Activity Relationship (SAR) Studies on 4-Bromo-7-methoxyquinoline Scaffold Modifications

Systematic SAR studies are crucial for understanding how modifications to a lead compound, such as this compound, influence its biological activity. While comprehensive SAR studies specifically on the this compound scaffold are emerging, valuable insights can be drawn from research on related quinoline (B57606) derivatives. The primary goal of these studies is to identify key structural features that govern the compound's interaction with its biological target and to optimize its therapeutic potential.

Modifications to the this compound scaffold can be systematically explored at several positions:

Position 4 (Bromo group): The bromo substituent can be replaced with other functional groups to probe the effect on activity. Nucleophilic substitution reactions at this position are common, allowing for the introduction of various amines, thiols, and other nucleophiles. The nature of the substituent introduced can significantly impact the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a target.

Position 7 (Methoxy group): The methoxy (B1213986) group can be modified to other alkoxy groups of varying chain lengths or replaced with other electron-donating or electron-withdrawing groups. These modifications can alter the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity.

Other positions on the quinoline ring: Substitution at other available positions on the quinoline ring can also be explored to further optimize the compound's activity. For instance, the introduction of small alkyl or aryl groups can enhance hydrophobic interactions with the target protein.

A common strategy in medicinal chemistry is "scaffold hopping," where the core structure is replaced with a different but functionally similar scaffold to explore new chemical space and potentially improve properties. While not a direct modification of the this compound scaffold, the insights gained from such approaches on related quinoline-based compounds can inform the design of novel analogs.

The following table summarizes potential modifications to the this compound scaffold and their anticipated impact on its properties, based on general principles of medicinal chemistry and studies on related quinoline compounds.

| Position of Modification | Type of Modification | Potential Impact on Properties |

| 4 | Replacement of Bromo with other halogens (Cl, F) | Altered reactivity and halogen bonding potential |

| 4 | Substitution with amino, alkylamino, or arylamino groups | Introduction of hydrogen bond donors/acceptors, modulation of basicity |

| 7 | Variation of alkoxy chain length (ethoxy, propoxy, etc.) | Altered lipophilicity and metabolic stability |

| 7 | Replacement with hydroxyl or other electron-donating groups | Introduction of hydrogen bonding capabilities |

| 2, 3, 5, 6, 8 | Introduction of small alkyl, aryl, or heteroaryl groups | Enhanced hydrophobic interactions, potential for additional binding interactions |

Elucidating the Influence of Halogen Atom Position and Identity (Br, Cl, F) on Biological Activity and Chemical Reactivity

The presence and nature of a halogen atom on the quinoline ring can significantly influence the biological activity and chemical reactivity of the molecule. The introduction of a halogen can affect the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site.

Influence on Biological Activity:

The identity of the halogen (F, Cl, Br) and its position on the quinoline ring can lead to distinct pharmacological profiles. For instance, in a series of halogenated quinoline derivatives, the type of halogen was found to modulate their inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), enzymes implicated in neurological disorders. nih.gov Generally, the introduction of a halogen atom can enhance the antiproliferative and antimicrobial activities of quinoline derivatives. nih.govnih.gov This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding with the target protein.

Studies on 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR) have shown that halogen substitution at the C3'-anilino position significantly impacts the drug's potency. mdpi.com While not a direct study on this compound, it highlights the principle that the electronic properties and size of the halogen atom can fine-tune the binding affinity of a ligand to its target.

Influence on Chemical Reactivity:

The halogen at the 4-position of the quinoline ring is particularly susceptible to nucleophilic substitution reactions. nbinno.com This reactivity allows for the facile introduction of a wide range of functional groups, making 4-haloquinolines valuable intermediates in the synthesis of more complex molecules. The reactivity of the halogen at this position generally follows the trend I > Br > Cl > F, with bromo derivatives offering a good balance of reactivity and stability for synthetic manipulations.

The following table summarizes the general influence of different halogens on the properties of quinoline derivatives:

| Halogen | Electronegativity | Polarizability | Halogen Bond Strength | General Impact on Biological Activity |

| Fluorine (F) | High | Low | Weak | Can improve metabolic stability and binding affinity through specific interactions. |

| Chlorine (Cl) | Moderate | Moderate | Moderate | Often enhances lipophilicity and can participate in favorable interactions with biological targets. |

| Bromine (Br) | Moderate | High | Strong | Significantly increases lipophilicity and has a strong potential for halogen bonding, which can enhance binding affinity. researchgate.net |

Impact of Methoxy and Other Alkoxy Substituents on Pharmacological Profiles and Target Interactions

The methoxy group at the 7-position of the quinoline ring plays a significant role in modulating the pharmacological profile and target interactions of this compound and its analogs. Alkoxy groups, in general, are important in drug design as they can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the target.

Influence on Pharmacological Profiles:

The presence of a methoxy group at the 7-position has been shown to be beneficial for the antitumor activity of some quinoline-based compounds. orientjchem.org The methoxy group is an electron-donating group, which can influence the electron density of the quinoline ring system and thereby affect its interaction with biological targets. Furthermore, the methoxy group can be metabolized via O-demethylation, which can lead to the formation of a hydroxyl group. This metabolite may have a different biological activity profile than the parent compound.

Studies on 6-methoxyquinoline (B18371) derivatives have demonstrated their potential as P-glycoprotein (P-gp) inhibitors, which could be useful in overcoming multidrug resistance in cancer. nih.gov The methoxy group in these compounds was found to engage in hydrophobic interactions within the binding pocket of P-gp. Similar interactions can be anticipated for 7-methoxyquinoline (B23528) derivatives.

Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can systematically alter the lipophilicity of the molecule. Increasing the length of the alkyl chain generally increases lipophilicity, which can affect cell permeability and plasma protein binding. A study on 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS demonstrated that variations in the alkoxy group can influence the inhibitory potency against these enzymes. nih.gov

The following table outlines the potential effects of different alkoxy substituents at the 7-position on the pharmacological properties of quinoline derivatives:

| Alkoxy Substituent | Relative Lipophilicity | Potential Impact on Pharmacological Profile |

| Methoxy (-OCH3) | Moderate | Can enhance binding through hydrophobic interactions and may be a site for metabolism. |

| Ethoxy (-OCH2CH3) | Higher | Increased lipophilicity, which may improve cell penetration but could also increase metabolic susceptibility. |

| Propoxy (-OCH2CH2CH3) | High | Further increases lipophilicity, potentially leading to altered distribution and clearance. |

Computational Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for Bromo-Methoxyquinolines

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their observed biological activities.

QSAR Modeling:

For a series of bromo-methoxyquinoline derivatives, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor. The process involves:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

QSAR studies on other quinoline and quinoxaline (B1680401) derivatives have successfully identified key molecular features that are important for their anticancer activity. nih.govnih.gov For example, in a study of quinoxaline derivatives as anticancer agents, descriptors related to energy, hydrophobicity, and dipole moment were found to be important for activity. nih.gov Similar descriptors would likely be relevant for bromo-methoxyquinolines.

The following table provides examples of molecular descriptors that could be used in a QSAR study of bromo-methoxyquinoline derivatives and their potential interpretation:

| Descriptor Type | Example Descriptor | Potential Interpretation in SAR |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to electrostatic and orbital interactions with the target. |

| Steric | Molecular volume, surface area | Relates to the size and shape requirements of the binding site. |

| Hydrophobic | LogP | Relates to the importance of hydrophobic interactions and membrane permeability. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

Molecular Docking and Ligand-Target Interaction Analyses for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to understand the binding mode of a compound and to predict its binding affinity.

Molecular Docking of Bromo-Methoxyquinoline Derivatives:

For this compound and its analogs, molecular docking studies can be performed to investigate their interactions with a specific protein target. The process typically involves:

Preparation of the Protein and Ligand Structures: The three-dimensional structures of the target protein and the bromo-methoxyquinoline derivatives are prepared.

Docking Simulation: A docking algorithm is used to sample a large number of possible binding poses of the ligand in the active site of the protein.

Scoring and Analysis: The different binding poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Molecular docking studies on various quinoline derivatives have provided valuable insights into their mechanisms of action. For example, docking studies have been used to understand how quinoline derivatives bind to and inhibit enzymes like MAO-A and MAO-B, and P-glycoprotein. nih.govnih.gov These studies have revealed the importance of specific amino acid residues in the active site for ligand binding.

The analysis of ligand-target interactions can guide the design of new analogs with improved binding affinity and selectivity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a new analog with a hydrophobic substituent could be designed to fill this pocket and enhance binding. Similarly, the identification of a potential halogen bond acceptor in the active site could prompt the synthesis of analogs with different halogens to optimize this interaction.

The following table summarizes the types of interactions that can be analyzed in a molecular docking study of a bromo-methoxyquinoline derivative:

| Interaction Type | Description | Potential Role in Binding |

| Hydrogen Bonds | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Provides specificity and contributes significantly to binding affinity. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | Important for the overall stability of the ligand-protein complex. |

| Halogen Bonds | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can provide additional binding affinity and selectivity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the stability of the binding orientation. |

Advanced Characterization and Computational Studies

Advanced Spectroscopic Characterization of 4-Bromo-7-methoxyquinoline and its Synthesized Derivatives

The unequivocal identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information regarding the molecular framework, connectivity of atoms, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra offer distinct signatures corresponding to each unique hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the quinoline (B57606) core exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (e.g., doublets, singlets) revealing their positions relative to one another. The methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet, typically appearing in the upfield region (around δ 3.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule. The carbon atoms of the quinoline ring resonate in the aromatic region (δ 100-160 ppm). The carbon atom bonded to the electronegative bromine atom and the carbon atoms adjacent to the nitrogen atom are typically shifted further downfield. The methoxy carbon provides a characteristic signal in the upfield region (around δ 55-60 ppm).

Representative NMR Data for Substituted Quinolines

| Nucleus | Position/Group | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic (Quinoline Ring) | 7.0 - 9.1 | Multiple signals (doublets, singlets, multiplets) corresponding to protons on the heterocyclic and benzene (B151609) rings. |

| ¹H | Methoxy (-OCH₃) | ~3.8 | A sharp singlet, integrating to three protons. |

| ¹³C | Aromatic (Quinoline Ring) | 100 - 160 | Multiple signals for each unique carbon in the aromatic system. |

| ¹³C | Methoxy (-OCH₃) | ~56 | A single peak corresponding to the methoxy group's carbon. |

Note: The exact chemical shifts can vary based on the solvent and specific substitution patterns on the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental formula (C₁₀H₈BrNO). uni.lu The technique's high accuracy distinguishes the target compound from other molecules with the same nominal mass. The observed isotopic pattern, particularly the characteristic M and M+2 peaks of nearly equal intensity, provides definitive evidence for the presence of a single bromine atom. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by showing the loss of specific fragments, such as the methoxy group.

Predicted HRMS Data for C₁₀H₈BrNO uni.luuni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₉BrNO]⁺ | 237.98621 |

| [M+Na]⁺ | [C₁₀H₈BrNNaO]⁺ | 259.96815 |

| [M-H]⁻ | [C₁₀H₇BrNO]⁻ | 235.97165 |

m/z: mass-to-charge ratio.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. masterorganicchemistry.com

Key vibrational modes include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=N and C=C stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the quinoline aromatic ring system.

C-O stretching: A strong, characteristic band for the aryl ether of the methoxy group appears in the 1250-1200 cm⁻¹ region.

C-Br stretching: This vibration occurs in the fingerprint region, typically between 600-500 cm⁻¹, and confirms the presence of the bromine substituent.

Characteristic IR Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| C=N/C=C Ring Stretch | 1600 - 1450 | Quinoline Ring |

| Asymmetric C-O Stretch | 1275 - 1200 | Aryl-Alkyl Ether (Methoxy) |

| C-Br Stretch | 600 - 500 | Bromo-Aromatic |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, analysis of a closely related isomer, 4-Bromo-8-methoxyquinoline, offers significant insight into the expected molecular geometry and packing. nih.gov

The study of 4-Bromo-8-methoxyquinoline revealed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In the crystal lattice, molecules are linked into one-dimensional chains through weak intermolecular C—H···π interactions. nih.gov This planarity is an expected feature of the rigid quinoline ring system. Such crystallographic data is invaluable for understanding the solid-state conformation and how the molecule arranges itself in a crystalline environment.

Crystallographic Data for the Isomer 4-Bromo-8-methoxyquinoline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| Volume (ų) | 892.05 (6) |

| Z | 4 |

Note: Data corresponds to the 4-Bromo-8-methoxyquinoline isomer.

Theoretical and Computational Chemistry Applications in Quinoline Research

Theoretical and computational methods are increasingly used to complement experimental findings in quinoline research. These approaches provide deep insights into molecular properties, reactivity, and potential reaction mechanisms that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a popular and powerful computational method for evaluating the structural and electronic properties of molecules with high accuracy. scirp.org For quinoline derivatives, DFT calculations, often using the B3LYP functional, are employed to investigate molecular structure, stability, and reactivity. scirp.orgdergipark.org.trmdpi.com

These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, thereby elucidating potential reaction pathways. mdpi.com Studies on substituted quinolin-4-ones have shown that substituents like methoxy and bromo groups significantly influence the acidity and reactivity of different sites on the quinoline ring, which can be rationalized through DFT calculations. scirp.org These theoretical models help in understanding and predicting the outcomes of chemical reactions involving this compound.

Molecular Dynamics Simulations for Ligand-Protein Binding and Conformational Changes

Currently, there is a notable absence of published research detailing the use of molecular dynamics (MD) simulations to investigate the binding of this compound to specific protein targets. MD simulations are a computational method used to analyze the physical movements of atoms and molecules, providing valuable insights into how a ligand (in this case, this compound) might interact with a protein's binding site over time. This type of analysis can reveal key binding interactions, the stability of the ligand-protein complex, and any conformational changes the protein might undergo upon ligand binding.

While the quinoline scaffold is of significant interest in medicinal chemistry, specific studies focusing on the molecular dynamics of the 4-bromo-7-methoxy substituted variant in a biological context are not available in the current scientific literature. Such studies would be instrumental in elucidating its potential mechanism of action if it were to be considered as a ligand for a particular biological target.

In Silico Screening and Virtual Drug Design Methodologies

In silico screening and virtual drug design are computational techniques used to identify and optimize potential drug candidates from large libraries of chemical compounds. These methods often involve molecular docking to predict the preferred orientation of a ligand when bound to a target protein.

A computational study focused on predicting the site-selectivity of C–H functionalization for various aryl and heteroaryl compounds, including this compound. nih.gov This research utilized computational models to predict the outcome of a photoredox-catalyzed amination reaction. The study's predictions were based on the differences in Natural Population Analysis (NPA) values between the cation radical and neutral states of the substrates. nih.gov

For this compound, the computational analysis revealed no significant difference in the NPA values. nih.gov This prediction was consistent with the experimental results, where no desired product was formed. nih.gov This indicates that for this specific reaction, the computational model accurately forecasted the lack of reactivity for this compound under the studied conditions.

While this study provides computational data on this compound, it is important to note that its focus is on chemical reactivity rather than its potential as a therapeutic agent in virtual drug design. There are no available studies that report the inclusion of this compound in virtual screening campaigns aimed at identifying ligands for specific protein targets.

Future Perspectives and Emerging Research Directions

Future Directions in the Design and Synthesis of Novel 4-Bromo-7-methoxyquinoline-Based Chemical Entities

The future of synthesizing novel chemical entities based on the this compound scaffold will likely be dominated by strategies that prioritize efficiency, sustainability, and molecular diversity. rsc.orgrsc.org While classical methods like the Skraup and Friedländer syntheses remain relevant, modern organic synthesis offers a toolkit of advanced methodologies that can be applied to this scaffold. mdpi.commdpi.com

Key future directions include:

Advanced Catalytic Systems: The development of novel transition-metal-catalyzed cross-coupling reactions will continue to be a cornerstone for functionalizing the 4-bromo position. Beyond standard Suzuki and Buchwald-Hartwig reactions, research will likely explore more complex and tandem catalytic cycles to introduce diverse substituents in a single step. Furthermore, C-H bond activation and functionalization strategies are emerging as powerful tools to modify other positions on the quinoline (B57606) ring, offering new avenues for derivatization that bypass traditional multi-step sequences. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product. rsc.org Adapting MCRs, such as the Povarov or Ugi reactions, to incorporate this compound-derived starting materials could rapidly generate large libraries of structurally diverse compounds for high-throughput screening. rsc.org This approach offers high atom economy and reduces waste, aligning with the principles of green chemistry. rsc.org

Sustainable and Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. rsc.org Future syntheses of this compound derivatives are expected to increasingly utilize techniques such as microwave-assisted synthesis for accelerated reaction times, ultrasound irradiation for improved yields, and the use of greener solvents like ionic liquids or water. mdpi.comnih.govrsc.org Photocatalytic and electro-synthetic methods are also gaining traction as sustainable alternatives to traditional reagents. mdpi.com

| Synthetic Strategy | Description | Potential Advantage for this compound Derivatives | Reference |

|---|---|---|---|

| C–H Bond Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Allows for late-stage diversification of the quinoline core at positions other than the bromo-substituted C4. | mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex molecules efficiently. | Rapid generation of diverse chemical libraries for screening biological activity or material properties. | rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and improved yields. | Accelerates the synthesis of derivatives, enabling faster lead optimization cycles. | mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and yields. | Provides an energy-efficient method for producing quinoline hybrids and other complex structures. | nih.gov |

| Photocatalytic Oxidative Cyclization | Uses light and a photocatalyst to drive cyclization reactions under mild conditions. | Offers a green and sustainable approach to constructing the core quinoline scaffold or adding further fused rings. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. jddtonline.infobpasjournals.commdpi.com For quinoline-based drug discovery, including derivatives of this compound, AI and ML are set to play a pivotal role from target identification to lead optimization.

Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel quinoline derivatives before they are synthesized. jddtonline.infonih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML, can identify key structural features required for desired therapeutic effects, guiding the design of more potent and selective molecules. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning (RL), can design entirely new molecules from scratch. researchgate.net By providing the models with desired parameters (e.g., high affinity for a specific biological target, drug-like properties), these algorithms can propose novel this compound-based structures that chemists can then synthesize and test.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. researchgate.net This can help chemists identify the most efficient ways to synthesize complex derivatives of this compound, saving significant time and resources in the lab.

| AI/ML Application | Role in Quinoline Drug Discovery | Potential Impact | Reference |

|---|---|---|---|

| Target Identification & Validation | Analyzing biological data (genomics, proteomics) to identify and validate novel drug targets for quinoline-based compounds. | Increases the probability of success by focusing on biologically relevant targets. | jddtonline.info |

| Predictive Bioactivity & ADMET Screening | Using models trained on existing data to predict the efficacy and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. | Reduces late-stage failures by eliminating unsuitable candidates early in the pipeline. | jddtonline.infonih.gov |

| Generative Molecular Design | Creating novel molecular structures with desired properties using algorithms like GANs and variational autoencoders (VAEs). | Expands the accessible chemical space beyond what is intuitively designed by chemists. | researchgate.net |

| Retrosynthetic Analysis | Predicting viable synthetic pathways for target molecules. | Accelerates the synthesis planning process and suggests innovative chemical routes. | researchgate.net |

Emerging Applications of Quinolines in Materials Science and Organic Electronics

While quinolines are well-established in medicinal chemistry, their unique photophysical and electronic properties are driving their exploration in materials science and organic electronics. researchgate.net The ability to tune these properties through substitution on the quinoline ring makes derivatives of this compound promising candidates for next-generation materials.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly metal complexes like those with aluminum (AlQ₃) or zinc (ZnQ₂), are widely used as electron-transport and emissive materials in OLEDs. mdpi.comnih.gov Future research will focus on designing novel this compound-based ligands to create metal complexes with improved thermal stability, charge carrier mobility, and specific emission colors for high-efficiency displays and lighting. mdpi.comnih.gov

Photovoltaics: In the realm of solar energy, quinoline derivatives are being investigated for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net Their strong absorption in the UV-Vis spectrum and good electron-accepting capabilities are advantageous for these applications. scielo.br Tailoring the structure of this compound could lead to new organic dyes and semiconductors with optimized energy levels for efficient light harvesting and charge separation.

Chemosensors and Fluorescent Probes: The inherent fluorescence of many quinoline compounds makes them ideal scaffolds for developing chemosensors. scielo.brnih.gov By attaching specific recognition moieties, derivatives of this compound can be designed to selectively detect metal ions, anions, or biologically important molecules through changes in their fluorescence emission. researchgate.net

| Application Area | Relevant Property of Quinolines | Potential Role of this compound Derivatives | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields, good thermal stability, and electron-transport capabilities. | As ligands for metal complexes (e.g., with Iridium or Zinc) in emissive or electron-transport layers. | mdpi.comnih.govresearchgate.net |

| Photovoltaics (Solar Cells) | Strong light absorption, suitable HOMO/LUMO energy levels, and electron-accepting nature. | As components of organic dyes in DSSCs or as non-fullerene acceptors in organic photovoltaics (OPVs). | nih.govresearchgate.net |

| Fluorescent Chemosensors | Environment-sensitive fluorescence and ability to coordinate with analytes. | Development of selective and sensitive probes for detecting metal ions or biological molecules. | nih.govresearchgate.net |

| Organic Field-Effect Transistors (OFETs) | Electron-deficient (p-type semiconductor) nature and potential for π-stacking. | Design of novel organic semiconductors for use in flexible and transparent electronics. | researchgate.net |

Translational Research Prospects and Preclinical Development of Lead Candidates

Translating a promising compound from the laboratory to the clinic is a long and complex process. For lead candidates derived from this compound, future success will depend on rigorous preclinical evaluation and a deep understanding of their mechanism of action. Several quinoline-based drugs are already approved or in clinical trials, demonstrating the therapeutic potential of this scaffold. arabjchem.orgrsc.orgresearchgate.net

Future preclinical development will focus on:

Target-Specific Design: Moving beyond broad-spectrum activity, the design of new quinoline derivatives will increasingly focus on inhibiting specific molecular targets, such as protein kinases (e.g., EGFR, VEGFR), topoisomerases, or viral enzymes. ekb.egrsc.orgarabjchem.orgnih.gov This approach aims to maximize efficacy while minimizing off-target effects.

Overcoming Drug Resistance: A major challenge in treating diseases like cancer and malaria is the emergence of drug resistance. nih.gov Research will be directed towards developing this compound derivatives that can circumvent known resistance mechanisms or act on novel targets not affected by existing therapies.

Drug Repurposing: Preclinical and clinical investigations are actively testing existing quinoline drugs, like chloroquine (B1663885) and hydroxychloroquine, for new therapeutic applications, such as anticancer adjuvants. nih.gov This strategy of drug repurposing could be extended to novel derivatives, accelerating their path to clinical use. nih.gov

| Compound/Drug Name | Therapeutic Area | Development Stage/Status | General Mechanism/Target Class | Reference |

|---|---|---|---|---|

| Chloroquine | Antimalarial, Anti-inflammatory | FDA Approved | Inhibits heme polymerization; Autophagy inhibitor | researchgate.netnih.gov |

| Hydroxychloroquine | Antimalarial, Anti-inflammatory | FDA Approved | Immunomodulator; Autophagy inhibitor | researchgate.netnih.gov |

| Bosutinib | Anticancer (Leukemia) | FDA Approved | Tyrosine Kinase Inhibitor (Src/Abl) | arabjchem.org |

| Lenvatinib | Anticancer (Thyroid, Renal) | FDA Approved | Multi-Kinase Inhibitor (VEGFR, FGFR, etc.) | arabjchem.org |

| Cabozantinib | Anticancer (Thyroid, Renal, Liver) | FDA Approved | Multi-Kinase Inhibitor (MET, VEGFR2, etc.) | arabjchem.org |

| Topotecan | Anticancer (Ovarian, Lung) | FDA Approved | Topoisomerase I Inhibitor | arabjchem.org |

| Irinotecan | Anticancer (Colorectal) | FDA Approved | Topoisomerase I Inhibitor | arabjchem.org |

Q & A

Basic: What are the optimal methods for synthesizing 4-bromo-7-methoxyquinoline with high purity?

To synthesize this compound, a halogenation reaction on the quinoline scaffold is typically employed. Evidence suggests using bromination of 7-methoxyquinoline with bromine or brominating agents like under controlled conditions (e.g., inert atmosphere, 0–5°C) to minimize side reactions . Post-synthesis, purity is validated via HPLC (≥98% purity) and (e.g., monitoring methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 7.5–8.5 ppm) . For scale-up, column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended to isolate the product.

Basic: How can researchers confirm the molecular structure of this compound experimentally?

Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) to resolve bond angles, planarity, and substituent positions. Evidence from a related compound, 4-bromo-8-methoxyquinoline, shows that non-H atoms lie on a single plane (mean deviation <0.004 Å), with intermolecular C–H⋯O interactions stabilizing the crystal lattice . Complementary techniques include FT-IR (C–Br stretch at ~550 cm, C–O–CH at ~1250 cm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical : 261.9784) .

Advanced: How do electronic effects of the bromo and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

The bromo group at position 4 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy group at position 7 exerts an electron-donating effect, activating the quinoline ring for electrophilic substitution. Computational studies (e.g., DFT) on analogous compounds show that the methoxy group lowers the LUMO energy at position 8, directing further functionalization . Experimental evidence from palladium-catalyzed couplings (e.g., with aryl boronic acids) recommends using in toluene/ethanol (3:1) at 80°C for 12 hours, achieving yields >75% .

Advanced: What strategies mitigate contradictions in spectroscopic data when characterizing this compound derivatives?

Discrepancies in (e.g., split aromatic signals) often arise from rotamers or solvent effects . For example, in DMSO-, methoxy protons may split due to restricted rotation. To resolve this, use variable-temperature NMR (−20°C to 50°C) to observe signal coalescence . For , compare experimental shifts (e.g., C-Br at ~115 ppm, C-OCH at ~55 ppm) with DFT-calculated values to validate assignments .

Advanced: How can researchers design experiments to study the biological activity of this compound derivatives?

Derivatives can be screened for antimicrobial or anticancer activity using structure-activity relationship (SAR) principles. For example:

- Antimalarial assays : Test against Plasmodium falciparum cultures (IC determination) with chloroquine as a control.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that bromo-substituted quinolines often disrupt topoisomerase II activity .

- Molecular docking : Model interactions with target proteins (e.g., PfDHODH for antimalarials) using AutoDock Vina, focusing on halogen bonding between Br and hydrophobic pockets .

Basic: What are the best practices for storing this compound to prevent degradation?

Store under argon or nitrogen at −20°C in amber vials to prevent photodegradation. Evidence from similar brominated quinolines indicates decomposition via hydrolysis (moisture-sensitive) or debromination at room temperature . For long-term stability (>1 year), lyophilize the compound and store with desiccants (e.g., silica gel).

Advanced: How can computational methods predict the photophysical properties of this compound?